3-Pyridylamide oxime

Beschreibung

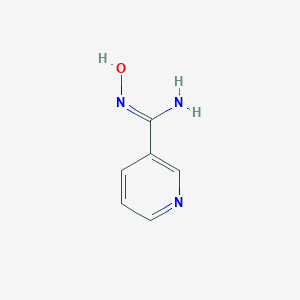

Structure

2D Structure

Eigenschaften

IUPAC Name |

N'-hydroxypyridine-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-6(9-10)5-2-1-3-8-4-5/h1-4,10H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBMQGDKWIPBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936093 | |

| Record name | N-Hydroxypyridine-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1594-58-7 | |

| Record name | 1594-58-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1594-58-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxypyridine-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxamide Oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Pyridylamidoxime

Established Synthetic Pathways for the 3-Pyridylamidoxime Nucleus

The synthesis of 3-Pyridylamidoxime, also known as N-Hydroxynicotinamidine, is predominantly achieved through a well-established and efficient method.

Nucleophilic Addition of Hydroxylamine (B1172632) to 3-Cyanopyridine (B1664610)

The most common and direct route to 3-Pyridylamidoxime involves the nucleophilic addition of hydroxylamine to the nitrile group of 3-cyanopyridine. amerigoscientific.comcenmed.comsigmaaldrich.com This reaction is typically carried out by treating 3-cyanopyridine with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or sodium carbonate. amerigoscientific.comnih.gov The reaction is often conducted in a protic solvent like ethanol (B145695) or an ethanol/water mixture. amerigoscientific.comvulcanchem.com

The general mechanism involves the deprotonation of hydroxylamine hydrochloride by the base to generate free hydroxylamine, which then acts as a nucleophile. The nitrogen atom of the hydroxylamine attacks the electrophilic carbon of the nitrile group in 3-cyanopyridine. A subsequent proton transfer results in the formation of the stable amidoxime (B1450833) functional group. The reaction proceeds efficiently, providing good yields of the desired product. nih.gov

Typical Reaction Conditions:

| Reagents | Base | Solvent | Conditions |

|---|

Alternative Synthetic Routes to the Amidoxime Functional Group

While the hydroxylamine addition to a nitrile is the principal method, other general strategies for forming amidoxime groups exist, though they are less commonly reported specifically for 3-Pyridylamidoxime. Green chemistry approaches, such as using microwave-assisted synthesis, can reduce reaction times and improve efficiency compared to conventional heating. chemistryjournals.net These alternative methodologies focus on creating the amidoxime moiety from different starting materials, which could theoretically be applied to pyridine-containing substrates. accessscience.com However, for 3-Pyridylamidoxime itself, the conversion of the readily available 3-cyanopyridine remains the most practical and widely documented synthetic pathway. sigmaaldrich.com

Derivatization Strategies and Functionalization of 3-Pyridylamidoxime

3-Pyridylamidoxime serves as a scaffold for further chemical modifications, allowing for the introduction of diverse functional groups at either the amidoxime moiety or the pyridine (B92270) ring.

Modification of the Amidoxime Moiety

The amidoxime group (—C(=NOH)NH₂) contains reactive sites that are amenable to various chemical transformations. The amino and hydroxylamino functionalities can undergo reactions such as N-acylation and N-alkylation. researchgate.net For instance, the use of protecting groups like the tert-butoxycarbonyl (Boc) group is a common strategy in organic synthesis to temporarily block the reactivity of the amino and imino groups during subsequent reactions. researchgate.net Furthermore, the amidoxime group can be reduced to form the corresponding amidine, which is a strong base. nih.gov This conversion is significant as amidoximes are often employed as prodrugs for amidines, which may have poor gastrointestinal absorption due to their basicity. nih.gov

Functionalization of the Pyridine Ring System

The direct functionalization of the pyridine ring in the presence of the amidoxime group presents a synthetic challenge due to the electron-deficient nature of the ring and the potential for the nitrogen atom to coordinate with metal catalysts. rsc.orgresearchgate.net However, modern synthetic methods have been developed for the regioselective C-H functionalization of pyridines. rsc.orgresearchgate.net These methods can involve transition-metal catalysis or metal-free conditions to introduce substituents at specific positions (C2, C3, or C4) of the pyridine nucleus. researchgate.netbeilstein-journals.org While specific examples starting from 3-Pyridylamidoxime are not extensively documented, these general principles of pyridine functionalization could be applied to create a diverse library of substituted pyridylamidoxime derivatives. nih.gov

Synthesis of 3-Pyridylamidoxime-Based Heterocycles (e.g., 1,2,4-Oxadiazoles)

A primary application of 3-Pyridylamidoxime in synthetic chemistry is its use as a key intermediate for the construction of 1,2,4-oxadiazole (B8745197) heterocycles. mdpi.comscielo.br This transformation is typically achieved through a cyclocondensation reaction with an acylating agent, followed by cyclodehydration. nih.gov

The process generally involves two main steps:

O-Acylation: 3-Pyridylamidoxime is reacted with a carboxylic acid derivative, most commonly an acyl chloride or a carboxylic acid activated with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), to form an O-acylamidoxime intermediate. vulcanchem.comscielo.brnih.gov

Cyclodehydration: The isolated O-acylamidoxime is then heated, often in a high-boiling point solvent like toluene (B28343) or dioxane, to induce cyclization and dehydration, yielding the 3,5-disubstituted 1,2,4-oxadiazole. vulcanchem.comscielo.br In this resulting heterocycle, the 3-pyridyl group from the original amidoxime is located at position 5 of the 1,2,4-oxadiazole ring. cenmed.comsigmaaldrich.com

For example, reacting 3-Pyridylamidoxime with benzoyl chloride leads to the formation of 3-phenyl-5-(3-pyridyl)-1,2,4-oxadiazole. vulcanchem.com Similarly, its reaction with trichloroacetyl chloride can be used to synthesize 3-(3-pyridyl)-5-trichloromethyl-1,2,4-oxadiazole. cenmed.comsigmaaldrich.comchemicalbook.com This synthetic route is highly versatile, allowing for the incorporation of a wide variety of substituents onto the 1,2,4-oxadiazole ring by changing the acylating agent. nih.gov

Table of Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| 3-Pyridylamidoxime | 5372334 |

| 3-Cyanopyridine | 6969 |

| Hydroxylamine | 787 |

| Hydroxylamine hydrochloride | 657889 |

| Sodium hydroxide | 14798 |

| Sodium carbonate | 10340 |

| Ethanol | 702 |

| tert-Butoxycarbonyl (Boc) group | 79051 |

| Amidine | 5951 |

| 1,2,4-Oxadiazole | 68472 |

| Dicyclohexylcarbodiimide (DCC) | 8511 |

| Toluene | 1140 |

| Dioxane | 6522 |

| Benzoyl chloride | 6920 |

| 3-Phenyl-5-(3-pyridyl)-1,2,4-oxadiazole | 10243405 |

| Trichloroacetyl chloride | 6401 |

Coordination Chemistry and Metal Complexation of 3 Pyridylamidoxime

Ligand Properties and Coordination Modes of 3-Pyridylamidoxime

The coordinating behavior of 3-pyridylamidoxime is dictated by the electronic and structural characteristics of its constituent functional groups. The pyridine (B92270) ring provides a nitrogen atom (N-pyridyl) that is a common donor site in coordination chemistry. The amidoxime (B1450833) group, -C(NH₂)=NOH, offers additional potential donor atoms in the form of the amino nitrogen, the oxime nitrogen, and the oxime oxygen.

3-Pyridylamidoxime is recognized as a strong chelating agent capable of forming stable complexes with various metal ions, including copper, nickel, and zinc. Chelation is the process where a single ligand binds to a central metal ion through two or more donor atoms, forming a ring-like structure known as a chelate. libretexts.orgshivajichk.ac.indoubtnut.com This effect generally leads to complexes with enhanced thermodynamic stability compared to those formed with analogous monodentate ligands, an observation known as the chelate effect. libretexts.org

While crystal structures for 3-pyridylamidoxime complexes are not extensively documented in publicly available literature, the behavior of its isomer, 2-pyridylamidoxime, provides significant insight into potential coordination modes. In complexes with 2-pyridylamidoxime, the ligand typically acts as a bidentate chelating agent, coordinating to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the oxime group. ekb.eg This forms a stable five-membered chelate ring. It is highly probable that 3-pyridylamidoxime behaves similarly, coordinating via its N-pyridyl atom and one of the donor atoms of the amidoxime group (either the oxime nitrogen or oxygen) to form a six-membered chelate ring. The flexibility of the amidoxime group allows it to adopt conformations suitable for chelation with a variety of metal ions.

Denticity and hapticity are terms used to describe the way a ligand binds to a metal center.

Denticity , denoted by the Greek letter kappa (κ), refers to the number of donor atoms in a single ligand that are attached to a metal. ajol.info Since 3-pyridylamidoxime typically binds through two separate donor atoms (e.g., the pyridine nitrogen and the oxime nitrogen), it is classified as a bidentate ligand. This coordination would be denoted as κ².

Hapticity , denoted by the Greek letter eta (η), describes the number of contiguous atoms in a ligand that are bound to a metal center, common in organometallic complexes with π-systems. libretexts.org As 3-pyridylamidoxime coordinates through non-contiguous atoms, the hapticity notation (η) is generally not applicable to its primary chelating mode.

The formation and stability of metal complexes with 3-pyridylamidoxime in solution are significantly influenced by conditions such as pH and the choice of solvent. The amidoxime group possesses both a weakly acidic proton (on the oxime's hydroxyl group) and basic nitrogen atoms, making its coordination behavior pH-dependent.

In neutral or acidic conditions, the ligand typically exists in its neutral form and can coordinate as a chelating agent. As the pH of the solution increases, the hydroxyl proton of the oxime group can be removed. This deprotonation results in a negatively charged ligand (an amidoximate anion). This change in charge enhances the ligand's ability to act as a donor and can lead to the formation of more stable or structurally different complexes. rsc.org For instance, the anionic form can act as a bridge between two or more metal centers, facilitating the formation of polynuclear structures.

Hapticity (η) and Denticity (κ) in Metal-3-Pyridylamidoxime Interactions

Synthesis and Structural Elucidation of 3-Pyridylamidoxime Metal Complexes

The synthesis of metal complexes with pyridylamidoxime ligands is typically achieved by reacting a soluble metal salt with the ligand in a suitable solvent, such as methanol (B129727) or ethanol (B145695). ekb.egmdpi.com The resulting complex's architecture depends on the metal-to-ligand ratio, the specific metal ion, the counter-anions present, and the reaction conditions like temperature and pH.

Based on the behavior of related ligands, 3-pyridylamidoxime is expected to form both mononuclear and polynuclear complexes.

Mononuclear Complexes : When acting as a neutral, terminal chelating ligand, 3-pyridylamidoxime can form mononuclear complexes, where a single metal ion is coordinated by one or more ligand molecules. For example, reactions of zinc salts with 2-pyridylamidoxime have yielded mononuclear complexes where two neutral ligands chelate to one Zn(II) center. ekb.eg

Polynuclear Architectures : In its deprotonated (anionic) form, the amidoxime group can act as a bridge. Specifically, the N-O fragment of the oximate group can bridge two metal ions. This bridging capability allows for the construction of polynuclear complexes, containing two (dinuclear), three (trinuclear), or more metal centers. mdpi.comyoutube.com For instance, a dinuclear zinc complex has been synthesized using 2-pyridylamidoxime where two anionic ligands bridge the two metal centers. ekb.eg

Coordination polymers are extended structures formed by linking metal ions (or clusters) with bridging organic ligands. wikipedia.org Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers that often exhibit porosity. libretexts.orgwikipedia.org The bifunctional nature of 3-pyridylamidoxime, possessing both a chelating/bridging amidoxime group and a pyridyl ring, makes it a potential candidate for constructing such extended networks.

While the incorporation of 3-pyridylamidoxime itself into MOFs is not well-documented, its isomer, 2-pyridylamidoxime, has been successfully used as a ligand to build coordination polymers and the first MOF based on a 2-pyridyl amidoxime was reported in combination with 1,3,5-benzenetricarboxylic acid. mdpi.com In these structures, the ligand can act as a bridge between metal centers, contributing to the formation of one-, two-, or three-dimensional networks. mdpi.com The pyridyl group can either coordinate to a metal or participate in hydrogen bonding, while the amidoxime group can chelate or bridge metal ions, demonstrating the versatility of this ligand family in creating complex supramolecular architectures.

Complexation with Transition Metals (e.g., Zn(II), Cu(II), Mo, Re(I), Ir, Pt, Co(II), Ni(II))

The interaction of 3-pyridylamidoxime with transition metals is governed by the availability of its two primary donor sites: the pyridine ring nitrogen and the nitrogen and oxygen atoms of the amidoxime group. The deprotonated form of the ligand, an amidoximate, is a potent coordinating agent.

Zn(II) and Cu(II): For metals like Zinc(II) and Copper(II), 3-pyridylamidoxime can coordinate as a monodentate ligand through its pyridine nitrogen. americanelements.com Alternatively, it can act as a bridging ligand, using the N,O-donors of the amidoximate group to link two different metal centers, potentially forming dinuclear complexes or extended one-, two-, or three-dimensional coordination polymers. americanelements.com

Co(II) and Ni(II): Cobalt(II) and Nickel(II) are known to form a variety of coordination geometries. With 3-pyridylamidoxime, they could form mononuclear complexes where the ligand binds via the pyridine nitrogen, or more complex polynuclear structures. The deprotonated amidoximate bridge is a common motif in related systems, capable of mediating magnetic interactions between metal centers. americanelements.comamericanelements.com

Mo, Re(I), Ir, Pt: The coordination chemistry with heavier transition metals is also of significant interest. Rhenium(I) tricarbonyl cores, for instance, are known to bind with pyridyl-oxime ligands, typically in a bidentate fashion. ereztech.com For 3-pyridylamidoxime, coordination would likely involve either the pyridine nitrogen or the amidoxime group, potentially leading to the formation of organometallic complexes with interesting photophysical properties. Molybdenum complexes, including those with Group 6 metal carbonyls, have been explored with the related 2-pyridylamidoxime, suggesting that Mo(VI) could also coordinate with the 3-pyridyl isomer, likely through the oxygen atoms of the amidoxime. fishersci.com While specific complexes with Iridium and Platinum are not well-documented, the known affinity of these metals for nitrogen-donor ligands suggests that stable complexes could be formed.

| Metal Ion | Expected Coordination Mode(s) | Potential Complex Type |

|---|---|---|

| Zn(II), Cu(II) | Monodentate (N-pyridyl), Bridging (N,O-amidoximate) | Mononuclear, Dinuclear, Coordination Polymer |

| Co(II), Ni(II) | Monodentate (N-pyridyl), Bridging (N,O-amidoximate) | Mononuclear, Polynuclear Clusters |

| Mo(VI) | O,O-bidentate (from amidoxime) | Mononuclear |

| Re(I) | Monodentate (N-pyridyl or N,O-amidoxime) | Organometallic |

| Ir, Pt | Monodentate (N-pyridyl) | Mononuclear Square Planar (for Pt(II)) |

Interactions with f-Block Elements (e.g., Lanthanides like Eu(III), Tb(III), Al(III), Fe(III) and Actinides)

The f-block elements, comprising the lanthanides and actinides, are characterized as hard Lewis acids with a strong preference for oxygen-donor ligands. This makes the amidoxime group of 3-pyridylamidoxime a particularly attractive binding site. The metals included in this category, such as Aluminum(III) and Iron(III), share this oxophilic (oxygen-loving) character.

Lanthanides (Eu(III), Tb(III)): Lanthanide ions typically exhibit high coordination numbers (8 or 9). They would readily coordinate to the oxygen atom of the amidoxime group. The bridging capability of the deprotonated amidoximate could lead to the formation of polynuclear lanthanide clusters, which are of high interest for their magnetic and luminescent properties.

Al(III) and Fe(III): As hard Lewis acids, Al(III) and Fe(III) are expected to bind strongly to the oxygen atom of the amidoxime. In studies with the related pyridine-2-amidoxime, the deprotonated ligand has been shown to form stable, linear trinuclear complexes with a central Fe(III) ion bridged to two Co(III) ions via the oximato groups. wikipedia.org A similar bridging role for 3-pyridylamidoxime could be anticipated with Fe(III), leading to the assembly of heterometallic or homometallic clusters.

Actinides: Actinides, like lanthanides, are highly electropositive and have a strong affinity for oxygen donors. chembeez.com Their larger ionic radii and the greater spatial extension of their 5f orbitals compared to the 4f orbitals of lanthanides often lead to more complex coordination geometries and a stronger tendency to form complexes. chembeez.com Therefore, robust interactions between actinide ions and the amidoxime group of 3-pyridylamidoxime are expected.

Electronic, Magnetic, and Photophysical Properties of 3-Pyridylamidoxime Complexes

The electronic and photophysical properties of metal complexes derived from 3-pyridylamidoxime are intrinsically linked to the choice of the metal center, the coordination geometry, and the potential for intermolecular interactions.

Magnetic Susceptibility Studies of Metal Centers in Complexes

Magnetic susceptibility measurements are a powerful tool for probing the electronic structure of complexes containing paramagnetic metal centers like Co(II), Ni(II), Cu(II), and Fe(III). When 3-pyridylamidoxime acts as a bridging ligand between two or more such metal ions, it can mediate magnetic exchange interactions.

Mechanism: The superexchange mechanism allows the magnetic orbitals of the metal centers to communicate through the bonds of the bridging ligand. The nature of this interaction (ferromagnetic, promoting parallel spin alignment, or antiferromagnetic, promoting antiparallel alignment) depends on the geometry of the bridge and the orbital symmetries.

Expected Behavior: For Co(II) and Ni(II) complexes, variable-temperature magnetic susceptibility studies can reveal the strength and nature of these interactions. americanelements.com For instance, studies on related Ni(II) clusters have shown that antiferromagnetic interactions often dominate, leading to a diamagnetic ground state. americanelements.com In a well-characterized Fe(III) complex with pyridine-2-amidoxime, magnetic studies confirmed the presence of an isolated high-spin Fe(III) center, indicating that the bridging ligands effectively isolated the magnetic ion. wikipedia.org Similar detailed studies on 3-pyridylamidoxime complexes would be necessary to elucidate their specific magnetic behaviors.

Photoluminescence and Luminescence Sensing Applications

Luminescent metal complexes are of great interest for applications in sensing, imaging, and lighting technologies like OLEDs. flybase.org Complexes of 3-pyridylamidoxime could exhibit luminescence based on different mechanisms depending on the metal ion.

Ligand-Based and Charge-Transfer Luminescence: For complexes with closed-shell d¹⁰ ions like Zn(II), any observed luminescence is typically attributed to fluorescence or phosphorescence originating from intraligand (π-π*) or ligand-to-metal charge transfer (LMCT) excited states. americanelements.comflybase.org

Lanthanide Luminescence: Complexes with lanthanides such as Europium(III) and Terbium(III) are particularly promising for photoluminescence applications. The 3-pyridylamidoxime ligand can act as an "antenna," absorbing UV light efficiently and transferring the excitation energy to the lanthanide ion. wikipedia.org This process populates the emissive excited states of the metal, resulting in the characteristic sharp, line-like emission bands of Eu(III) (red) and Tb(III) (green). The sensitivity of this luminescence to the local coordination environment could be exploited for sensing applications. wikipedia.org

Redox Properties and Electrochemistry of Metal-3-Pyridylamidoxime Species

The redox behavior of metal complexes is crucial for applications in catalysis and materials science. Both the metal center and the 3-pyridylamidoxime ligand can be redox-active.

Ligand Redox Activity: The pyridine ring can undergo reduction, while the amidoxime moiety can be oxidized. The precise potentials at which these events occur would be modulated by coordination to a metal ion.

Metal-Centered Redox Processes: For complexes with redox-active metals (e.g., Fe, Co, Cu, Re), cyclic voltammetry can be used to probe the metal-centered oxidation and reduction processes (e.g., Fe(III)/Fe(II) or Cu(II)/Cu(I) couples). The stability of different oxidation states is highly dependent on the coordination environment provided by the ligands.

Coupled Behavior: In many cases, the redox processes are not simple and can be coupled to chemical steps, such as proton transfer or changes in coordination geometry. nih.gov Electrochemical studies on Al(III) complexes with other redox-active ligands have shown reversible redox features, indicating that the ligand's redox behavior is transferred to the final complex. ereztech.com Similar investigations on 3-pyridylamidoxime complexes would provide fundamental insights into their electronic structure and reactivity.

Spectroscopic and Structural Characterization of 3 Pyridylamidoxime and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying functional groups and analyzing the vibrational modes of a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Mode Analysis

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups within 3-pyridylamidoxime. utdallas.edu The IR spectrum of an organic molecule reveals absorptions corresponding to the vibrational frequencies of specific bonds. savemyexams.com For 3-pyridylamidoxime, key functional groups include the C=N of the oxime, the N-H and O-H of the amidoxime (B1450833) group, and the vibrations of the pyridine (B92270) ring.

The positions of these IR bands are sensitive to the chemical environment and can provide crucial information about intermolecular interactions and coordination to metal ions. For instance, the stretching vibration of a carbonyl group (C=O) typically appears as a strong, sharp peak around 1710-1720 cm⁻¹. utdallas.edu In amides, this C=O stretch is also prominent, while the N-H stretch appears as a strong, somewhat broad band between 3100 and 3500 cm⁻¹. utdallas.edu The presence of hydrogen bonding can cause a broadening of the O-H stretching band, which is typically found in the 3200-3750 cm⁻¹ region for alcohols and phenols. savemyexams.com

Upon complexation with a metal ion, shifts in the vibrational frequencies of the donor atoms in 3-pyridylamidoxime can indicate the mode of coordination. For example, a shift in the C=N or N-O stretching frequencies would suggest the involvement of the amidoxime group in metal binding. Similarly, changes in the pyridine ring vibrations would point to coordination through the pyridine nitrogen. The analysis of these shifts helps in determining the coordination sphere of the metal complex. researchgate.netiitd.ac.in

Table 1: Characteristic Infrared Absorption Ranges for Functional Groups Relevant to 3-Pyridylamidoxime

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Alkane | C-H (stretching) | 2850 - 2962 |

| Alkene | =C-H (stretching) | 3010 - 3095 |

| Aromatic | C-H (stretching) | ~3030 |

| Amine/Amide | N-H (stretching) | 3140 - 3500 |

| Alcohol/Phenol | O-H (stretching) | 3200 - 3750 |

| Alkyne | C≡C (stretching) | 2100 - 2260 |

| Carbonyl (Ketone) | C=O (stretching) | ~1710 |

| Alkene | C=C (stretching) | 1645 - 1669 |

| Aromatic | C=C (stretching) | 1450 - 1600 |

| This table is based on general infrared spectroscopy principles and data. savemyexams.comlibretexts.org |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. libretexts.org While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. This often means that vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. libretexts.org

For 3-pyridylamidoxime, Raman spectroscopy can be particularly useful for analyzing the vibrations of the pyridine ring and the C=N bond, as these are often strong Raman scatterers. researchgate.netnih.gov A key advantage of Raman spectroscopy is its low interference from water, making it suitable for studying samples in aqueous solutions. The technique can provide detailed information on the skeletal vibrations of the molecule, aiding in a more complete vibrational assignment when used in conjunction with IR data. scifiniti.comspectroscopyonline.com For instance, in complex molecules, specific vibrational modes can be assigned to different parts of the structure, such as the amide I and amide III bands in peptides, which are sensitive to the secondary structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of individual atoms. numberanalytics.com

¹H and ¹³C NMR for Structural Assignment

¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of 3-pyridylamidoxime.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration). The protons on the pyridine ring of 3-pyridylamidoxime will appear in the aromatic region (typically δ 7-9 ppm), and their specific chemical shifts and coupling patterns will depend on their position relative to the amidoxime substituent and the ring nitrogen. The protons of the -NH₂ and -OH groups of the amidoxime moiety will appear as broader signals, and their chemical shifts can be sensitive to solvent, temperature, and concentration.

¹³C NMR: The ¹³C NMR spectrum reveals the number of different types of carbon atoms and their electronic environment. The carbon atoms of the pyridine ring will resonate in the downfield region (typically δ 120-150 ppm). The carbon of the C=NOH group will also have a characteristic chemical shift. The chemical shifts in ¹³C NMR are highly sensitive to the nature of the substituents. ucl.ac.uknih.gov

The combination of ¹H and ¹³C NMR data allows for the complete assignment of the signals to the specific atoms in the 3-pyridylamidoxime molecule. mdpi.comresearchgate.net

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Relevant Functional Groups

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Alkyl (CH₃, CH₂, CH) | 0.9 - 1.7 | 10 - 50 |

| Alkyne | 2.0 - 3.0 | 70 - 85 |

| Aromatic | 6.5 - 8.5 | 115 - 150 |

| Alcohol (OH) | 0.5 - 5.0 (variable) | 50 - 85 (C-O) |

| Amine (NH) | 0.5 - 5.0 (variable) | 30 - 60 (C-N) |

| Aldehyde | 9.0 - 10.0 | 190 - 200 |

| Ketone | - | 200 - 210 |

| This table provides general chemical shift ranges and can vary based on the specific molecular structure and solvent. sigmaaldrich.comcarlroth.com |

Advanced NMR Techniques (e.g., ¹⁹F NMR, 2D NMR, Solid-State NMR) for Detailed Structural and Stereodynamic Studies

For more complex structural analysis of 3-pyridylamidoxime and its derivatives, advanced NMR techniques are employed. nptel.ac.inipb.pt

¹⁹F NMR: For fluorinated derivatives of 3-pyridylamidoxime, ¹⁹F NMR is a highly sensitive and powerful tool. nih.gov The large chemical shift range of ¹⁹F NMR (around 400 ppm) provides excellent signal dispersion, making it easier to distinguish between different fluorine environments. thermofisher.comalfa-chemistry.com ¹⁹F-¹H and ¹⁹F-¹³C coupling constants can provide valuable information about the through-bond connectivity and spatial proximity of atoms. rsc.orgrsc.org

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all proton and carbon signals, especially in complex molecules. nih.govhmdb.caresearchgate.net

COSY experiments identify proton-proton couplings, revealing which protons are adjacent to each other.

HSQC correlates directly bonded proton and carbon atoms.

HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity across quaternary carbons and heteroatoms. numberanalytics.comuniversiteitleiden.nl

Solid-State NMR (ssNMR): When single crystals suitable for X-ray diffraction are not available, solid-state NMR can provide valuable structural information on 3-pyridylamidoxime and its complexes in the solid phase. mit.edupreprints.org Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that broaden the signals in solids, allowing for high-resolution spectra to be obtained. mdpi.com ssNMR can provide information on internuclear distances, molecular conformation, and packing in the solid state. rsc.org

Electronic Spectroscopy

Electronic spectroscopy, primarily UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. adpcollege.ac.innepjol.info The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

For 3-pyridylamidoxime, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the pyridine ring and the C=N bond, as well as n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. adpcollege.ac.inlasalle.edu These transitions typically occur in the 200-400 nm range. The positions and intensities of these absorption bands can be influenced by the solvent polarity and by coordination to metal ions. ijims.com For example, complexation can lead to a shift in the absorption maxima (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) and a change in the molar absorptivity. researchgate.netresearchgate.net Analysis of these changes can provide insights into the nature of the metal-ligand interaction. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for determining the molecular mass of polar and thermally labile compounds. nih.gov In this method, the analyte in solution is aerosolized into charged droplets, leading to the formation of gas-phase ions with minimal fragmentation. nih.gov For 3-pyridylamidoxime, ESI-MS would typically produce a protonated molecular ion, [M+H]⁺, in positive ion mode or a deprotonated ion, [M-H]⁻, in negative ion mode. nih.gov The detection of these ions allows for the precise confirmation of the compound's molecular weight (137.14 g/mol ). fishersci.se

The technique can also form adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). nih.gov Predicted m/z (mass-to-charge ratio) values for common adducts of 3-pyridylamidoxime are shown in the table below. uni.lu

Furthermore, tandem mass spectrometry (MS/MS) can be employed, where the molecular ion is selected and fragmented through collision-induced dissociation (CID). nih.gov The resulting fragmentation pattern provides valuable structural information, helping to confirm the identity of the compound by showing characteristic losses of neutral fragments. researchgate.netmiamioh.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, but its application is often limited to compounds that are volatile and thermally stable. jfda-online.com 3-Pyridylamidoxime contains polar functional groups (-OH and -NH2) that can lead to poor chromatographic peak shape and thermal degradation in the hot GC inlet. tcichemicals.com

To overcome these issues, chemical derivatization is employed. jfda-online.comresearchgate.net This process converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives. tcichemicals.com For 3-pyridylamidoxime, common derivatization strategies would include:

Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the active hydrogens on the hydroxyl and amino groups to trimethylsilyl (B98337) (TMS) groups. tcichemicals.com

Acylation: Reaction with an acylating agent, such as an anhydride (B1165640) (e.g., acetic anhydride or pentafluoropropionic anhydride), to form ester and amide derivatives. mdpi.comnih.gov

This derivatization step makes the analyte more compatible with the GC system, allowing for efficient separation on the chromatographic column before the molecule enters the mass spectrometer for detection and structural analysis. jfda-online.com The mass spectra of the derivatives would show a corresponding mass shift and produce characteristic fragmentation patterns useful for identification. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography

X-ray crystallography is the definitive experimental science for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides unambiguous information about a molecule's structure, including bond lengths, bond angles, and conformational details. uol.de

The process for determining the crystal structure of 3-pyridylamidoxime would involve several key steps:

Crystal Growth: The first, and often most challenging, step is to grow a high-quality single crystal of 3-pyridylamidoxime, which should be pure and free of significant defects. wikipedia.org

X-ray Diffraction: The crystal is mounted in a diffractometer and irradiated with a monochromatic beam of X-rays. uol.de The ordered arrangement of atoms in the crystal lattice diffracts the X-rays in a specific pattern of reflections. iastate.edu

Data Collection and Processing: The intensities and positions of these diffracted beams are meticulously recorded as the crystal is rotated. wikipedia.org This data is then processed to determine the dimensions of the unit cell—the basic repeating block of the crystal—and its symmetry, defined by its space group. wikipedia.orgmdpi.com

Structure Solution and Refinement: From the diffraction data, a three-dimensional map of electron density within the crystal is generated. wikipedia.org The positions of the atoms are fitted to this map, and the entire structure is computationally refined to produce a final model that accurately represents the molecular and crystal structure. uol.de

The final output is a detailed structural model that provides the exact coordinates of every atom, confirming the connectivity and stereochemistry of 3-pyridylamidoxime and revealing how the molecules pack together in the solid state. iastate.edu

Analysis of Intermolecular Interactions and Supramolecular Assembly

The molecular structure of 3-pyridylamidoxime, featuring both a hydrogen bond donor (amine and oxime hydroxyl groups) and acceptor (pyridyl nitrogen and oxime nitrogen atoms), facilitates the formation of extensive intermolecular interactions. These non-covalent forces are pivotal in dictating the crystal packing and the formation of higher-order supramolecular assemblies. rsc.orgnih.gov The primary interaction governing the self-assembly of 3-pyridylamidoxime is hydrogen bonding. nih.govlibretexts.org

In the solid state, 3-pyridylamidoxime molecules are expected to form robust hydrogen-bonded networks. wikipedia.org The amidoxime group typically engages in strong N−H···N and O−H···N hydrogen bonds, leading to the formation of centrosymmetric dimers. These dimers can act as supramolecular synthons, further assembling into one-dimensional chains or two-dimensional sheets through additional hydrogen bonds involving the pyridyl nitrogen atom. researchgate.netmdpi.com The pyridyl nitrogen, being a potent hydrogen bond acceptor, can interact with the amine or hydroxyl protons of neighboring molecules, extending the structure into a complex three-dimensional framework. nih.gov

Surface-Sensitive Spectroscopic Techniques for Material Interfaces

The interaction of 3-pyridylamidoxime with various material surfaces is critical for its applications, particularly in areas like metal extraction and corrosion inhibition. Surface-sensitive spectroscopic techniques are indispensable for probing the chemical and electronic structure at these interfaces. unimi.itcarleton.edu

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique used to determine the elemental composition and chemical state of the atoms within the top 5-10 nm of a material's surface. wikipedia.orgmicro.org.aueag.com For a molecule like 3-pyridylamidoxime, XPS can provide detailed information about the different nitrogen and oxygen environments. By measuring the binding energies of core-level electrons (e.g., N 1s, O 1s), one can distinguish between the different functional groups within the molecule and observe how these change upon interaction with a surface. eag.com

The N 1s spectrum of 3-pyridylamidoxime is expected to be complex, with overlapping peaks corresponding to its three distinct nitrogen atoms: the pyridinic nitrogen, the amine nitrogen, and the oxime nitrogen. The O 1s spectrum provides information on the hydroxyl group of the oxime. When 3-pyridylamidoxime is adsorbed onto a metal surface or forms a complex, shifts in these binding energies can reveal the nature of the chemical bonding, such as coordination with metal ions or protonation/deprotonation events. princeton.edu For example, the coordination of the pyridinic nitrogen to a metal ion would typically result in an increase in its N 1s binding energy. princeton.edu

Table 1: Representative XPS Binding Energies for Functional Groups in 3-Pyridylamidoxime Binding energies are approximate and can vary based on chemical environment and instrument calibration. Charge referencing is typically performed using the adventitious carbon C 1s peak at 284.8 eV. wikipedia.org

| Core Level | Functional Group | Expected Binding Energy (eV) | Notes |

| N 1s | Pyridinic Nitrogen (C=N-C) | ~398.2 - 399.1 sci-hub.se | The lone pair of electrons makes it a distinct chemical environment. Binding energy increases upon protonation or coordination to a metal. nih.govprinceton.edu |

| N 1s | Amine Nitrogen (-NH₂) | ~399.4 d-nb.info | Represents the primary amine group of the amidoxime moiety. |

| N 1s | Oxime Nitrogen (=N-OH) | ~400.4 - 402.1 ru.ac.za | This nitrogen is part of the oxime group; its binding energy is influenced by the adjacent oxygen atom and can be higher than pyridinic or amine nitrogen. d-nb.info |

| O 1s | Oxime Oxygen (-OH) | ~532.0 - 533.0 d-nb.infomdpi.comthermofisher.com | Corresponds to the hydroxyl group. This peak can be broad and may overlap with contributions from surface-adsorbed water or other oxygen-containing species. thermofisher.com |

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a highly sensitive technique for determining the orientation and electronic structure of molecules adsorbed on surfaces. diamond.ac.ukwikipedia.org The technique involves exciting a core electron to an unoccupied molecular orbital. For organic molecules like 3-pyridylamidoxime, the most informative transitions are typically from the C 1s, N 1s, and O 1s core levels to unoccupied π* and σ* orbitals. kit.edumdpi.com

By using linearly polarized synchrotron radiation and varying its incidence angle relative to the surface, NEXAFS can determine the average orientation of the molecule's functional groups. wikipedia.orgrsc.org The intensity of absorption resonances depends on the orientation of the electric field vector of the X-rays relative to the direction of the destination molecular orbital. kit.edu

For 3-pyridylamidoxime adsorbed on a surface, the N K-edge and C K-edge NEXAFS spectra would be particularly insightful.

N K-edge: A strong resonance corresponding to the N 1s → π* transition of the pyridine ring would be observed. rsc.org The angular dependence of this peak's intensity would reveal the tilt angle of the pyridine ring with respect to the surface plane. kit.edu

C K-edge: The spectrum would show characteristic C 1s → π* and C 1s → σ* resonances. The π* resonance associated with the pyridine ring is often split into multiple components due to the different chemical environments of the carbon atoms. kit.eduaps.org The polarization dependence of these features provides detailed information about the molecular orientation. acs.org

These analyses are crucial for understanding how 3-pyridylamidoxime arranges itself at interfaces, which is fundamental to its function in various material science applications. nih.gov

Theoretical and Computational Studies on 3 Pyridylamidoxime Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These ab initio or semi-empirical methods solve the Schrödinger equation (or its density-based equivalent) to determine molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. mdpi.com It is based on the principle that the energy of a system can be determined from its electron density. DFT is widely used for geometry optimization, where the goal is to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest possible energy state. nih.gov This process involves iteratively adjusting atomic coordinates to minimize the forces on the atoms until a stable structure is reached. nih.gov

The accuracy of DFT calculations depends significantly on the choice of the functional (which approximates the exchange-correlation energy) and the basis set (which describes the atomic orbitals). mdpi.com For instance, studies on related pyridine (B92270) oximes have utilized functionals like B3LYP and PBE0 with basis sets such as Def2-TZVP and 6-31G(d,p) to achieve reliable results. mdpi.com

In a computational study of pyridine oximes, including 3-pyridylamidoxime (referred to as 3POH), DFT was employed to perform full geometry optimizations of the molecules. uni-muenchen.de These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape and are essential for understanding its steric and electronic properties.

The electronic structure, also derived from DFT calculations, describes the distribution and energy of electrons within the molecule. This includes parameters like molecular orbital energies, the dipole moment, and the distribution of electronic charge, all of which are critical for predicting the molecule's reactivity and intermolecular interactions. mdpi.comwisc.edu

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. researchgate.netresearchgate.net It extends the principles of DFT to study electronic excited states, providing information about electronic transitions, such as their energies and intensities. researchgate.netcuny.edu This is crucial for predicting and interpreting UV-visible absorption spectra. rsc.org

TD-DFT calculates the response of the electron density to a time-dependent perturbation, such as an oscillating electric field from light. researchgate.net From this, one can determine the energies of vertical electronic excitations from the ground state to various excited states. These theoretical calculations help in assigning the absorption bands observed experimentally to specific electronic transitions within the molecule. rsc.org For example, in studies of similar metal-diimine complexes, TD-DFT has been used to calculate the UV-vis absorption spectra and characterize the nature of the excited states, such as whether they are metal-to-ligand charge transfer (MLCT) or intraligand (IL) transitions.

While specific TD-DFT studies focused solely on 3-pyridylamidoxime are not extensively documented in the provided sources, the methodology is standard for this class of compounds. The calculations would reveal the energies of transitions, typically from bonding or non-bonding orbitals to anti-bonding orbitals (e.g., π → π* or n → π* transitions), which are characteristic of aromatic and unsaturated systems like 3-pyridylamidoxime.

Molecular Orbital Analysis (HOMO-LUMO, Frontier Orbitals)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. taylorandfrancis.com A smaller gap generally implies higher reactivity. acs.org

Quantum chemical calculations, particularly using DFT, provide the energies and spatial distributions of these frontier orbitals. For pyridine oximes, including 3-pyridylamidoxime (3POH), these parameters have been computed. uni-muenchen.de The HOMO and LUMO energies are used to calculate various global reactivity descriptors, which quantify different aspects of a molecule's reactivity. researchgate.net

| Parameter | 2-Pyridylaldoxime (2POH) | 3-Pyridylaldoxime (3POH) | Description |

|---|---|---|---|

| EHOMO (eV) | -6.23 | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO (eV) | -0.89 | -0.91 | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (HOMO-LUMO gap) (eV) | 5.34 | 5.34 | Energy difference between HOMO and LUMO |

Data sourced from a computational study on pyridine oximes. uni-muenchen.de

The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack, respectively. In 3-pyridylamidoxime, the HOMO is expected to be distributed over the electron-rich regions, such as the pyridine ring and the oxime group, while the LUMO would be located on the atoms that can accommodate additional electron density.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the familiar Lewis structure representation. uni-muenchen.desemanticscholar.org This analysis provides detailed information about the charge distribution on each atom (Natural Population Analysis, NPA), the hybridization of atomic orbitals in bonds, and the stabilizing interactions arising from electron delocalization. semanticscholar.org

In a computational study of a related N-alkylated pyridinium (B92312) oxime, NBO analysis was used to determine the natural atomic charges on the atoms along a reaction pathway. faccts.de This type of analysis for 3-pyridylamidoxime would reveal the polarization of its bonds, such as the C=N, N-O, and C-N bonds, and quantify the lone pair characteristics of the nitrogen and oxygen atoms. For example, analysis would show significant negative charges on the nitrogen and oxygen atoms due to their high electronegativity and lone pairs, making them potential sites for interaction with electrophiles or for hydrogen bonding.

| Atom | Charge (e) |

|---|---|

| O(oxime) | -0.701 |

| N(oxime) | -0.297 |

| C(oxime) | 0.295 |

| N(pyridinium) | -0.499 |

Data adapted from a computational study on (E)-N-benzoylethylpyridinium-4-oximate. faccts.de These values illustrate the type of data obtained from NBO analysis.

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. It is plotted on the surface of the molecule's electron density. The MEP is the force experienced by a positive test charge at a point in space near the molecule, and it is a valuable guide for predicting the sites of electrophilic and nucleophilic attack.

Different colors on the MEP map represent different values of the electrostatic potential.

Red/Orange/Yellow: Regions of negative potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue: Regions of positive potential, electron-poor. These areas are susceptible to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms or other electron-deficient centers.

Green: Regions of neutral or near-zero potential.

For 3-pyridylamidoxime, an MEP map would highlight the negative potential around the pyridine nitrogen and the oxygen and nitrogen atoms of the amidoxime (B1450833) group, identifying them as the primary sites for hydrogen bonding and electrophilic interactions. uni-muenchen.de Conversely, the hydrogen atoms, particularly the one on the oxime oxygen, would show a positive potential, indicating their acidic character.

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change over time. This allows for the exploration of the conformational landscape, which includes different stable and transient shapes the molecule can adopt, and provides insight into its flexibility and dynamic processes.

In a study investigating the adsorption of pyridine oximes on an iron surface, MD simulations were used to understand the interaction and orientation of the molecules at the interface. uni-muenchen.de Such simulations for 3-pyridylamidoxime in a biological context, for example, could help understand how it might fit into a protein's active site, considering the dynamic nature of both the ligand and the protein. The information from MD is crucial for a complete understanding of a molecule's behavior in realistic, dynamic environments.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry and materials science. researchgate.net They aim to correlate the chemical structure of a compound with its biological activity or physical properties. chemrevlett.comijrpr.com For 3-pyridylamidoxime systems, these studies involve systematically modifying the core structure—for instance, by adding substituents to the pyridine ring or altering the amidoxime group—and observing how these changes affect a specific outcome, such as enzyme inhibition or material stability. nih.gov

Rational Ligand Design and Optimization

Rational drug design leverages the understanding of a biological target's structure and mechanism to create specific and potent inhibitors. accscience.comopenmedicinalchemistryjournal.com For systems based on the 3-pyridylamidoxime scaffold, this process involves designing derivatives to achieve optimal interactions with a target protein. nih.govnih.gov The pyridine ring is a key structural motif in medicinal chemistry, known to enhance drug permeability and metabolic stability, and its ability to form non-covalent interactions is crucial for drug-target binding. auctoresonline.org

The design process often begins with a known active compound or a "hit." Scientists then introduce chemical modifications to improve properties like binding affinity, selectivity, and pharmacokinetic profiles. ijrpr.com For example, in the development of inhibitors for 1-Deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a target for antimalarial drugs, studies showed that an electron-deficient aromatic ring, such as pyridine, was important for activity. nih.gov Based on this, novel pyridine-containing derivatives were designed and synthesized, resulting in compounds with significantly enhanced potency. nih.gov The optimization process might involve:

Altering Substituents: Adding or changing functional groups on the pyridine ring to enhance interactions with the target's binding pocket.

Modifying the Linker: Adjusting the connection between the pyridyl group and other parts of the molecule to achieve a better geometric fit within the binding site. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule, like the amidoxime group, with other chemical groups that retain similar biological activity but may improve other properties. For instance, amidoximes can be converted into 1,2,4-oxadiazole (B8745197) derivatives. researchgate.net

This iterative cycle of design, synthesis, and testing, guided by computational predictions, accelerates the development of optimized molecules for therapeutic or material applications. ijrpr.comtandfonline.com

Predictive Modeling of Biological Interactions and Material Properties

Predictive modeling, particularly QSAR, establishes a mathematical relationship between the chemical features of a molecule (descriptors) and its properties. nih.govresearchgate.net This allows for the virtual screening and prioritization of new compounds before synthesis, saving time and resources. chemrevlett.comijrpr.com

Biological Interactions: For biological applications, QSAR models predict activities like enzyme inhibition or cytotoxicity. mdpi.com The process involves:

Data Collection: A set of 3-pyridylamidoxime analogues with experimentally measured biological activities is compiled. researchgate.net

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., electronic, steric, and hydrophobic features), are calculated for each analogue. researchgate.netmdpi.com

Model Generation: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a model that correlates the descriptors with biological activity. chemrevlett.comnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net

Such models can identify which molecular features are most influential. For instance, a QSAR study on N-heterocycles identified molecular fragments that were statistically linked to either efficient or poor biodegradability, providing clear rules for prediction. nih.gov For pyridine derivatives, QSAR models have successfully predicted anticancer activity and basicity. chemrevlett.comresearchgate.netacs.org

Material Properties: Computational modeling is also invaluable for predicting the properties of materials. researchgate.net For 3-pyridylamidoxime derivatives intended for use in materials science, such as in metal-organic frameworks or high-energy materials, theoretical studies can predict key characteristics:

Electronic Properties: Methods like Density Functional Theory (DFT) can calculate electronic structure, which is crucial for applications in electronics and photovoltaics. mdpi.com

Thermodynamic Stability: The heat of formation, a measure of stability, can be calculated for novel compounds. For example, theoretical studies on polynitro-bridged pyridine derivatives estimated their heats of formation and detonation properties, identifying them as potential high-energy density materials. researchgate.net

Mechanical Properties: Machine learning models can be trained to predict mechanical properties like hardness, enhancing the design of new, durable materials. kneopen.com

Reactivity: Computational models can predict how a material will interact with other substances. A hydrogel based on a pyridyl-amidoxime functional monomer was computationally designed and shown to be effective in degrading chemical agents. mdpi.com

Table 1: Example of a QSAR Model for Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives This table illustrates the type of statistical validation parameters used in QSAR studies. The data is from a study on related heterocyclic compounds, not 3-pyridylamidoxime itself.

Click to view table

| Model Type | Cross-Validation (q²) | Non-Cross-Validation (r²) | External Validation (r²pred) |

| HQSAR | 0.892 | 0.948 | 0.814 |

| CoMFA | 0.866 | 0.983 | 0.829 |

| CoMSIA | 0.877 | 0.995 | 0.758 |

| TopomerCoMFA | 0.905 | 0.971 | 0.855 |

| Data sourced from a QSAR study on imidazo[4,5-b]pyridine derivatives. researchgate.net |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 3-pyridylamidoxime) when bound to a second (a receptor, typically a protein). jscimedcentral.com This method is crucial for understanding the structural basis of molecular recognition and is widely used in drug design. nih.govjscimedcentral.com

Binding Site Analysis and Interaction Modes

Once a potential protein target is identified, molecular docking simulations place the 3-pyridylamidoxime derivative into the protein's active or allosteric site. pau.edu.trtandfonline.com The analysis of the resulting docked pose reveals the specific interactions that stabilize the protein-ligand complex.

Key interactions include:

Hydrogen Bonds: These are critical for specificity and affinity. The amidoxime group (-C(=NOH)NH2) and the pyridine nitrogen of 3-pyridylamidoxime are potent hydrogen bond donors and acceptors, respectively, capable of forming strong interactions with amino acid residues like aspartic acid, serine, or asparagine in the binding site. nih.gov

Hydrophobic Interactions: Nonpolar parts of the molecule, such as the pyridine ring, can interact favorably with hydrophobic amino acid residues (e.g., valine, leucine, phenylalanine), contributing significantly to binding. pau.edu.trresearchgate.net

Pi-Stacking Interactions: The aromatic pyridine ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan, which is a common and important interaction in protein-ligand binding. chemrxiv.org

Ionic Interactions: If the pyridine nitrogen becomes protonated, it can form strong ionic bonds (salt bridges) with negatively charged residues like aspartate or glutamate (B1630785).

By identifying these interaction modes, researchers can understand why a particular derivative is active and can rationally design modifications to enhance these interactions, leading to higher potency and selectivity. nih.govrsc.org For example, docking studies of pyridine-based complexes against lung cancer protein targets revealed that hydrophobic interactions played an important role in binding. pau.edu.trresearchgate.net

Ligand-Protein Interaction Energetics

A primary output of molecular docking is a scoring function that estimates the binding energy of the ligand to the protein. researchgate.netuni-duesseldorf.de This energy, typically expressed in kcal/mol, reflects the predicted binding affinity; a more negative value generally indicates a more stable complex and stronger binding. frontiersin.orgopenmedicinalchemistryjournal.com

The total Gibbs free energy of binding (ΔG) is the ultimate determinant of binding affinity and is composed of enthalpic (ΔH) and entropic (ΔS) contributions. nih.govaip.org

Enthalpy (ΔH): This term relates to the heat released or absorbed during binding and is driven by the formation of favorable non-covalent interactions like hydrogen bonds and van der Waals forces. aip.orgox.ac.uk

Entropy (ΔS): This term relates to changes in the system's disorder. A major favorable contribution often comes from the release of ordered water molecules from the protein and ligand surfaces upon binding (the hydrophobic effect). researchgate.net

While docking scores provide a rapid estimation, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or alchemical free energy calculations can provide more accurate predictions of binding energetics. nih.govnih.gov Thermodynamic studies are crucial for understanding the driving forces behind binding and for optimizing ligands in a way that goes beyond simple structural fit, aiming for the most favorable free energy of binding. ox.ac.uk

Table 2: Example of Binding Energies from Docking Studies of Heterocyclic Compounds This table illustrates the type of energetic data obtained from molecular docking. The data is from studies on related heterocyclic compounds, not 3-pyridylamidoxime itself, and is intended to be representative of the technique.

Click to view table

| Compound Class | Target Protein | Example Compound | Binding Energy (kcal/mol) | Source |

| Quinolinone-based thiosemicarbazones | InhA (M. tuberculosis) | Compound 11d | -8.5 | nih.gov |

| Quinolinone-based thiosemicarbazones | DprE1 (M. tuberculosis) | Compound 11e | -9.0 | nih.gov |

| Indole-based heterocycles | MurC Ligase | Compound 9 | -11.5 | frontiersin.org |

| Indole-based heterocycles | Lanosterol 14α-demethylase | Compound 9 | -8.5 | frontiersin.org |

| Natural Flavonoids (Heterocyclic) | SARS-CoV-2 Spike Protein | Isoquercetin | -6.74 | openmedicinalchemistryjournal.com |

Biological and Biochemical Research Investigations of 3 Pyridylamidoxime Excluding Clinical Studies

Enzyme Inhibition Mechanisms and Kinetics

Amidoximes, including 3-pyridylamidoxime, are recognized for their potential as nucleophilic agents, which underpins their investigation in the context of enzyme interactions, particularly concerning cholinesterases.

The primary role of acetylcholinesterase (AChE) is the hydrolysis of the neurotransmitter acetylcholine (B1216132), a crucial process for terminating nerve impulses. jcu.cz Irreversible inhibition of AChE by organophosphorus compounds (OPs), such as nerve agents and pesticides, leads to a toxic accumulation of acetylcholine and a subsequent cholinergic crisis. jcu.czresearchgate.net The main therapeutic strategy involves the administration of oxime reactivators, which are strong nucleophilic agents capable of displacing the OP from the enzyme's active site and restoring its catalytic function. researchgate.netresearchgate.net

3-Pyridylamidoxime has been investigated as a potential α-nucleophile for the reactivation of OP-inhibited AChE. researchgate.net Its structural features place it in a class of compounds, alongside arylaldoximes and pyridylaldoximes, studied for their ability to restore cholinesterase activity. researchgate.net The process of reactivation involves the oxime's nucleophilic attack on the phosphorus atom of the enzyme-inhibitor complex, forming a phosphonyloxime that subsequently leaves the active site, thereby regenerating the free, functional enzyme. jcu.czresearchgate.net

While primarily studied as reactivators, the interaction of oxime compounds with AChE can be complex. Some pyridinium (B92312) compounds, which share structural motifs with 3-pyridylamidoxime, have been shown to act as reversible inhibitors of AChE themselves. nih.gov Their binding affinity can influence their effectiveness as protectors against OP-inhibition by competing for the active site. nih.gov For instance, some compounds have been found to bind to both the catalytic active site and allosteric sites of AChE. nih.gov

Reversible inhibitors bind to enzymes through non-covalent interactions, and their effects can be reversed. libretexts.org This class of inhibition is broadly categorized based on the inhibitor's binding mechanism relative to the substrate. wikipedia.org

Competitive Inhibition : The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. libretexts.orgjackwestin.com This form of inhibition can be overcome by increasing the substrate concentration. ucl.ac.uk Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). libretexts.org

Non-Competitive Inhibition : The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). jackwestin.comlibretexts.org This binding alters the enzyme's conformation and reduces its catalytic efficiency, but does not prevent the substrate from binding. wikipedia.org Consequently, non-competitive inhibition lowers the Vmax without changing the Km. libretexts.orgnih.gov

Uncompetitive Inhibition : In this mode, the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. jackwestin.combyjus.com This type of inhibition is more common in multi-substrate reactions and leads to a decrease in both Vmax and Km. libretexts.orgbyjus.com

Mixed-Type Inhibition : A mixed inhibitor can bind to both the free enzyme and the ES complex, typically with different affinities. jackwestin.comwikipedia.org This inhibition type affects both Km and Vmax. wikipedia.org Non-competitive inhibition is often considered a special case of mixed inhibition where the inhibitor has equal affinity for the free enzyme and the ES complex. wikipedia.org

Partial Reversible Inhibition : In some cases, the enzyme-inhibitor complex can still catalyze the reaction, but at a slower rate. This is known as partial or hyperbolic inhibition. For example, studies on certain acetylcholinesterase inhibitors have revealed that the enzyme-inhibitor complex may retain a fraction of the catalytic efficiency of the free enzyme. nih.gov

While these categories define the potential mechanisms of reversible inhibition, specific kinetic studies characterizing the precise mode of inhibition for 3-pyridylamidoxime are not extensively detailed in the surveyed literature.

Irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to a permanent loss of activity that cannot be regained by removing the unbound inhibitor. libretexts.orgsavemyexams.com

An irreversible inhibitor inactivates an enzyme by covalently bonding to a specific group within the active site. libretexts.orglibretexts.org This strong bond prevents the enzyme from being regenerated. libretexts.org

A specific class of irreversible inhibitors is known as suicide substrates or mechanism-based inhibitors. aklectures.com These compounds are structurally similar to the substrate and are initially processed by the enzyme's normal catalytic mechanism. However, during this process, the enzyme converts the inhibitor into a highly reactive intermediate that then binds covalently to the active site, leading to inactivation. aklectures.com

There is no evidence in the reviewed literature to suggest that 3-pyridylamidoxime acts as an irreversible inhibitor or a suicide substrate. Its investigated role is primarily that of a nucleophilic reactivator for enzymes that have been irreversibly inhibited by other agents. researchgate.net

Allosteric regulation occurs when a molecule (an allosteric effector) binds to a protein at a site other than the active site, known as an allosteric site. libretexts.orgsciencevivid.com This binding event triggers a conformational change in the enzyme's structure, which in turn modulates its activity, either by enhancing it (allosteric activation) or diminishing it (allosteric inhibition). libretexts.orgbioninja.com.au

The binding of a ligand to an enzyme can induce significant conformational changes. nih.gov These changes can range from small side-chain movements to large-scale domain shifts. nih.gov In many enzymes, flexible loops near the active site can change conformation upon substrate binding, often enclosing the substrate to create a catalytically competent environment. nih.govplos.org

While direct studies on 3-pyridylamidoxime as an allosteric regulator are limited, related research provides context. Certain pyridinium compounds are known to bind to allosteric sites on acetylcholinesterase. nih.gov Furthermore, 3-pyridylamidoxime has been used as a chemical precursor in the synthesis of NS9283, a compound identified as an allosteric modulator of nicotinic acetylcholine receptors. acs.org This suggests that the structural scaffold of 3-pyridylamidoxime can be incorporated into molecules that engage in allosteric interactions. The binding of modulators can induce conformational changes in the target protein, a principle central to allosteric regulation. bioninja.com.aucaltech.edu

Investigation of Irreversible Inhibition and Suicide Substrates

Receptor Binding and Modulation Studies

Beyond enzymes, the interactions of 3-pyridylamidoxime and its derivatives with other critical proteins, such as neurotransmitter receptors, have been a subject of investigation.

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a fundamental role in synaptic transmission throughout the nervous system. elifesciences.orgamegroups.org They are composed of five subunits arranged around a central ion pore. elifesciences.org The binding of an agonist, such as acetylcholine, to the extracellular domain triggers a conformational change that opens the channel, allowing ion influx and subsequent cellular responses. amegroups.org

The α7 nAChR subtype is a particularly important therapeutic target due to its high calcium permeability and involvement in cognitive processes and inflammation. amegroups.orgnih.gov The activation of α7 nAChRs can be complex, involving transitions between resting, activated, and desensitized (non-conducting) states. biorxiv.org

Research into the structure-function relationships of nAChRs has explored how various ligands interact with the receptor's binding sites to modulate its activity. caltech.edunih.gov 3-Pyridylamidoxime has been utilized in this field as a starting material for chemical synthesis. Specifically, it was reacted with 3-cyanobenzoyl chloride to produce a precursor for the compound NS9283. acs.org NS9283 is characterized as an allosteric modulator that binds to an α(+)/α(−) interface on certain nAChR subtypes but is unable to activate the receptor on its own. acs.org This work highlights how the chemical scaffold of 3-pyridylamidoxime can be used to build molecules that selectively modulate nAChR function. Such modulators can induce conformational changes in the receptor, altering its response to agonists. caltech.edu

The table below shows the activation profiles of different nAChR activators at various receptor stoichiometries, illustrating the concept of selective activation that can be influenced by compounds derived from precursors like 3-pyridylamidoxime.

Metabotropic Glutamate (B1630785) Receptor (mGluR) Allosteric Modulation

Metabotropic glutamate receptors are a class of G-protein-coupled receptors (GPCRs) that play a modulatory role in synaptic transmission throughout the central nervous system. nih.gov Unlike ionotropic receptors, which form ion channels, mGluRs activate intracellular signaling cascades upon binding with the neurotransmitter glutamate. wikipedia.org There are eight subtypes of mGluRs, categorized into three groups based on sequence homology, pharmacology, and the intracellular pathways they activate. nih.govnih.gov

Group I mGluRs (mGlu1 and mGlu5): Couple to Gαq proteins to activate phospholipase C, leading to inositol (B14025) trisphosphate (IP3) production and intracellular calcium mobilization. nih.gov